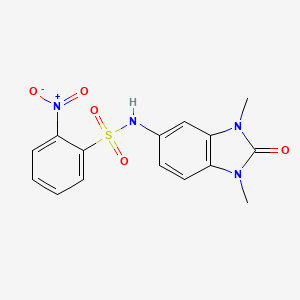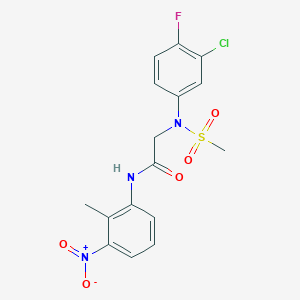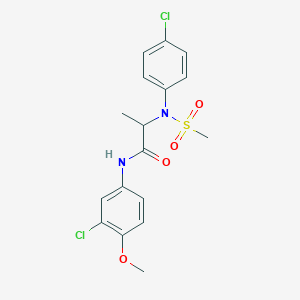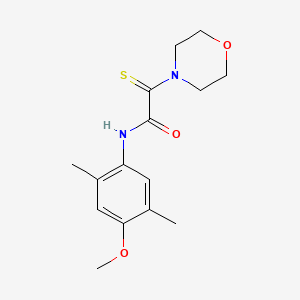![molecular formula C18H19N5O3 B4187867 4-Nitro-2-phenyl-5-[(4-phenylbutan-2-YL)amino]-2H-1,2,3-triazol-1-ium-1-olate](/img/structure/B4187867.png)
4-Nitro-2-phenyl-5-[(4-phenylbutan-2-YL)amino]-2H-1,2,3-triazol-1-ium-1-olate
描述
4-Nitro-2-phenyl-5-[(4-phenylbutan-2-YL)amino]-2H-1,2,3-triazol-1-ium-1-olate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-phenyl-5-[(4-phenylbutan-2-YL)amino]-2H-1,2,3-triazol-1-ium-1-olate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Nitro Group: The nitro group can be introduced through a nitration reaction using nitric acid and sulfuric acid as reagents.
Attachment of the Phenyl Groups: The phenyl groups can be attached through a Friedel-Crafts alkylation reaction, using phenyl halides and a Lewis acid catalyst such as aluminum chloride.
Formation of the 3-Oxide: The final step involves the oxidation of the triazole ring to form the 3-oxide, which can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反应分析
Types of Reactions
4-Nitro-2-phenyl-5-[(4-phenylbutan-2-YL)amino]-2H-1,2,3-triazol-1-ium-1-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Phenyl halides, Lewis acids (e.g., aluminum chloride), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
4-Nitro-2-phenyl-5-[(4-phenylbutan-2-YL)amino]-2H-1,2,3-triazol-1-ium-1-olate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, the compound may be investigated for its therapeutic properties, such as antimicrobial, antiviral, or anticancer effects.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 4-Nitro-2-phenyl-5-[(4-phenylbutan-2-YL)amino]-2H-1,2,3-triazol-1-ium-1-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. For example, the nitro group can participate in redox reactions, while the triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
N-(1-methyl-3-phenylpropyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine: Lacks the 3-oxide group, which may affect its reactivity and biological activity.
5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine: Lacks the N-(1-methyl-3-phenylpropyl) group, which may influence its solubility and interaction with biological targets.
2-phenyl-2H-1,2,3-triazol-4-amine: Lacks both the nitro and N-(1-methyl-3-phenylpropyl) groups, resulting in different chemical and biological properties.
Uniqueness
4-Nitro-2-phenyl-5-[(4-phenylbutan-2-YL)amino]-2H-1,2,3-triazol-1-ium-1-olate is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of the triazole ring, nitro group, and phenyl groups allows for a wide range of chemical modifications and interactions with biological molecules, making it a valuable compound for research and development.
属性
IUPAC Name |
3-hydroxy-5-nitro-2-phenyl-N-(4-phenylbutan-2-yl)triazol-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-14(12-13-15-8-4-2-5-9-15)19-17-18(23(25)26)20-21(22(17)24)16-10-6-3-7-11-16/h2-11,14,24H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCXAIMXEAEFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N=C2C(=NN(N2O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ETHYL 1-{2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]ACETYL}PIPERIDINE-4-CARBOXYLATE](/img/structure/B4187788.png)


![2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-[2-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE](/img/structure/B4187818.png)
![2-[(2-furylmethyl)amino]-N-(2-phenylethyl)-2-thioxoacetamide](/img/structure/B4187826.png)

![4-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B4187837.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4187839.png)

![3-methoxy-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B4187846.png)
![2-(methylthio)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4187853.png)
![N-ethyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4187859.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4187874.png)
![1-[5-(4-chlorophenyl)-2-furoyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4187875.png)
